(4-Chloro-2,5-difluorophenyl)methanol is an organic compound with the molecular formula and a molecular weight of 178.57 g/mol. It is characterized by the presence of a chlorinated and difluorinated phenyl group attached to a hydroxymethyl functional group. This compound is of interest due to its potential applications in various fields including organic synthesis and medicinal chemistry.
This compound is classified under organic halides and alcohols. It can be sourced from chemical suppliers or synthesized in laboratory settings, primarily through the reduction of 4-chloro-2,5-difluorobenzaldehyde using reducing agents such as sodium borohydride in solvents like methanol or ethanol.
The synthesis of (4-Chloro-2,5-difluorophenyl)methanol typically involves the following steps:
This method is advantageous due to its simplicity and efficiency, yielding significant amounts of the desired product with minimal by-products.
The molecular structure of (4-Chloro-2,5-difluorophenyl)methanol features a phenolic ring substituted with chlorine and fluorine atoms. The hydroxymethyl group (-CH2OH) is directly attached to the aromatic ring.
(4-Chloro-2,5-difluorophenyl)methanol can undergo several chemical reactions:
The mechanism of action for (4-Chloro-2,5-difluorophenyl)methanol involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The hydroxymethyl group enhances solubility and reactivity in biological systems, while the halogen substituents may increase lipophilicity, aiding membrane penetration and bioavailability.
These properties make it suitable for various chemical applications and reactions .
(4-Chloro-2,5-difluorophenyl)methanol has several scientific applications:
The strategic incorporation of chlorine and fluorine atoms in (4-Chloro-2,5-difluorophenyl)methanol enables precise molecular interactions with biological targets. This compound serves as a critical synthon in developing enzyme inhibitors, particularly dual aromatase-sulfatase inhibitors (DASIs) for breast cancer therapy. Research demonstrates that halogenated benzyl alcohols of this class undergo selective transformations to generate sulfamate esters or ether derivatives capable of concurrent inhibition of estrogen biosynthesis pathways [6]. The fluorine atoms enhance metabolic stability and membrane permeability, while the chlorine atom provides a steric anchor for target engagement.
Recent structure-activity relationship (SAR) studies highlight that analogs derived from this scaffold exhibit nanomolar potency against hormone-dependent cancers. For example, structural optimization via replacement of the methylene linker with difluoromethylene groups or substitution of the triazolyl group with imidazolyl moieties significantly enhances inhibitory activity against aromatase (IC₅₀ = 0.2 nM) and steroid sulfatase (IC₅₀ = 2.5 nM) in cellular assays [6]. This positions (4-Chloro-2,5-difluorophenyl)methanol as a versatile template for next-generation multitargeted therapeutics.
Table 1: Key Physicochemical Properties of (4-Chloro-2,5-difluorophenyl)methanol
Property | Value | Source |
---|---|---|
CAS Registry Number | 252004-49-2 | [4] |
Molecular Formula | C₇H₅ClF₂O | [1] |
Molecular Weight | 178.56 g/mol | [1] [4] |
SMILES Notation | FC1=C(F)C(Cl)=CC(CO)=C1 | [4] |
Purity Specifications | Available at 95-98% | [2] |
This compound’s synthetic utility stems from the orthogonal reactivity of its hydroxyl group and halogen substituents. The benzylic alcohol undergoes routine functionalization to chlorides, aldehydes, or carboxylic acids, while the chlorine and fluorine atoms participate in regioselective metal-coupling reactions. Key transformations include:
Commercial sourcing reflects its importance: Available globally in 1g to 10g quantities (priced at €44–€489), suppliers emphasize cold-chain transportation and storage at 2-8°C to preserve integrity [2] [4]. Recent synthetic protocols achieve high yields (>90%) via lithium aluminum hydride reduction of corresponding esters or carboxylic acids under anhydrous conditions [6].
Table 2: Synthetic Applications and Commercial Availability
Application | Reaction | Product Utility | Commercial Scale |
---|---|---|---|
Sulfamate Prodrug Synthesis | Sulfamoylation of -OH group | Dual aromatase-sulfatase inhibitors | 1g: €44; 5g: €129 [2] |
Cross-Coupling Substrate | Pd-catalyzed Suzuki coupling | Biaryl scaffolds for kinase inhibitors | 10g: €489 [2] |
Oxidation to Aldehyde | TEMPO/NaOCl oxidation | Precursor to Schiff base ligands | Out of stock [4] |
Among halogenated benzyl alcohols, (4-Chloro-2,5-difluorophenyl)methanol occupies a niche defined by its asymmetric halogen pattern. Contrasted with isomers like (4-Chloro-2,6-difluorophenyl)methanol (CAS: 252004-50-5) or (2-Chloro-4,5-difluorophenyl)methanol (CAS: 288154-93-8), its meta-fluorine creates an electronic gradient that directs electrophilic substitution to C3 and C6 positions [1] [2] [3]. This regioselectivity is exploited in:
The compound’s accessibility distinguishes it from rarer isomers like (4-Chloro-2,3-difluorophenyl)methanol (CAS: 1805647-55-5), which faces synthetic challenges in regiocontrolled fluorination [3]. Its commercial availability and documented reactivity solidify its role as a benchmark for probing halogen effects in medicinal chemistry.
Table 3: Comparative Analysis of Difluorinated Benzyl Alcohol Isomers
Isomer | CAS Number | Distinctive Feature | Research Application |
---|---|---|---|
(4-Chloro-2,5-difluorophenyl)methanol | 252004-49-2 | Asymmetric F distribution; C4-Cl | Prodrug synthesis [4] [6] |
(4-Chloro-2,6-difluorophenyl)methanol | 252004-50-5 | Symmetric ortho-F; hindered rotation | Enzyme inhibitor cores [1] |
(2-Chloro-4,5-difluorophenyl)methanol | 288154-93-8 | Vicinal F atoms; dipole enhancement | Photocatalysts [2] |
(4-Chloro-2,3-difluorophenyl)methanol | 1805647-55-5 | Steric congestion at C2,C3 | Not well-documented [3] |
This halogenated benzyl alcohol exemplifies the convergence of synthetic accessibility, tunable reactivity, and target specificity—a trifecta securing its enduring relevance in pharmaceutical innovation. Ongoing research focuses on exploiting its halogen-directed electrophilic functionalization to generate patentable chemotypes for kinase inhibition and endocrine therapy [5] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: